3-Oxoindane-1-carboxylic acid
Overview
Description
3-Oxoindane-1-carboxylic acid is an organic compound with the molecular formula C10H8O3 It is a member of the indanones family and is characterized by a fused bicyclic structure consisting of an indane ring with a carboxylic acid and a ketone functional group
Scientific Research Applications
3-Oxoindane-1-carboxylic acid has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Photoremovable Protecting Groups: Derivatives of this compound are studied for their potential as photoremovable protecting groups in organic synthesis.
Plant Biology: It is involved in the synthesis of gibberellins, which are plant hormones that regulate growth and development.
Mechanism of Action
Target of Action
This compound is a member of indanones , a class of compounds that have been studied for various biological activities.
Mode of Action
It is known that this compound participates in the synthesis of 3-hydroxymethyl-1-indanol , but the exact interaction with its potential targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
As a member of indanones , it may potentially influence various biochemical pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Oxoindane-1-carboxylic acid are not well-studied. Its impact on bioavailability is therefore unknown. The compound has a molecular weight of 176.17 , which is within the range generally favorable for oral bioavailability.
Result of Action
It is known to participate in the synthesis of 3-hydroxymethyl-1-indanol
Biochemical Analysis
Biochemical Properties
3-Oxoindane-1-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it participates in the synthesis of 3-hydroxymethyl-1-indanol, a compound with potential pharmacological applications . The interaction of this compound with enzymes such as chiral stationary phases (CSPs) during supercritical fluid chromatography (SFC) has been reported . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can impact the growth and proliferation of certain cell types, including bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . These effects are essential for understanding the compound’s potential as a therapeutic agent and its impact on cellular health.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound has been reported to participate in the synthesis of 3-hydroxymethyl-1-indanol, indicating its role in enzyme-mediated reactions . Additionally, changes in gene expression and cellular signaling pathways are part of the compound’s molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. This compound has been shown to have a half-life of approximately 1.199 days when exposed to hydroxyl radicals
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with higher doses potentially leading to toxic or adverse effects. For instance, the compound’s impact on metabolic pathways and cellular health can be dose-dependent, with higher doses potentially causing disruptions in cellular function . Understanding the dosage effects is essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound has been reported to participate in the synthesis of 3-hydroxymethyl-1-indanol, indicating its role in metabolic pathways involving indanones . Additionally, its interactions with bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa suggest its involvement in microbial metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for understanding its pharmacokinetics. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that this compound can be transported across cell membranes and distributed within various cellular compartments . This information is essential for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Studies have indicated that this compound can localize within the cytoplasm and interact with various cellular components . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 3-Oxoindane-1-carboxylic acid involves the conversion of 3-chloroindene to its lithium derivative, followed by carboxylation to yield 3-chloroindenel-carboxylic acid. This intermediate is then converted to this compound through hydrolysis and oxidation reactions . Another method involves the use of indan-1-ones as starting materials, which are subjected to various substitution reactions to introduce the carboxylic acid group at the 1-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Oxoindane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-1-indanecarboxylic acid
- 3-Oxo-1,2-dihydroindene-1-carboxylic acid
- 3-Oxoindane-1-carboxylic acid
Uniqueness
This compound is unique due to its specific structural features, including the fused bicyclic indane ring and the presence of both a carboxylic acid and a ketone functional group. These features make it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications .
Properties
IUPAC Name |
3-oxo-1,2-dihydroindene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLJFMRZKCSTQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501308884 | |
Record name | 3-Oxo-1-indancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501308884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29427-69-8 | |
Record name | 3-Oxo-1-indancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29427-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029427698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 29427-69-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225078 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Oxo-1-indancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501308884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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